molecular formula C30H30N2O7S B8075159 Fmoc-Ala-Cys(psiDmp,Hpro)-OH

Fmoc-Ala-Cys(psiDmp,Hpro)-OH

Cat. No.: B8075159
M. Wt: 562.6 g/mol
InChI Key: YZWYFYUMGKONQA-JPPLNUHZSA-N
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Description

Fmoc-Ala-Cys(ψDmp,Hpro)-OH is a pseudoproline-containing Fmoc-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Pseudoprolines are dipeptide mimics that incorporate a thiazolidine or oxazolidine ring, formed between cysteine or serine/threonine and a secondary amine (e.g., proline derivatives). These modifications enhance peptide solubility, reduce aggregation, and improve synthesis efficiency for challenging sequences .

The compound features a dimethylpyrrolidine (Dmp) group and a histidine-proline (Hpro) moiety in its pseudoproline structure (CAS 35665-38-4). It is commercially available (e.g., Shanghai Bioray Biotechnology Co., Ltd.) and stored at 2–10°C . Its primary application lies in synthesizing complex peptides, particularly those requiring controlled disulfide bond formation or reduced steric hindrance .

Properties

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7S/c1-17(31-30(36)39-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)27(33)32-25(29(34)35)16-40-28(32)23-13-12-18(37-2)14-26(23)38-3/h4-14,17,24-25,28H,15-16H2,1-3H3,(H,31,36)(H,34,35)/t17-,25-,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWYFYUMGKONQA-JPPLNUHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with a Rink Amide resin, chosen for its compatibility with Fmoc chemistry and high loading capacity (0.4–0.7 mmol/g). The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes before deprotection of the Fmoc group using 20% piperidine in DMF. This step ensures a reactive amine terminus for subsequent amino acid couplings.

Incorporation of Pseudoproline Dipeptide

Fmoc-Ala-Cys(ψDmp,Hpro)-OH is coupled as a single dipeptide unit using standard activation reagents. A typical protocol involves:

  • Activation : 1.5 equivalents of dipeptide with 1.5 equivalents of hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 2 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling Time : 45–60 minutes under nitrogen atmosphere, monitored via Kaiser test for free amine detection.

This approach minimizes aggregation during chain elongation, particularly in sequences prone to β-sheet formation.

Deprotection and Cleavage Protocols

Acidolytic Cleavage Conditions

Post-synthesis cleavage from the resin employs trifluoroacetic acid (TFA)-based cocktails. Contrary to earlier studies requiring prolonged deprotection (32–36 hours), Fmoc-Ala-Cys(ψDmp,Hpro)-OH exhibits remarkable lability, with full deprotection achieved in 1–6 hours . Key findings include:

Peptide SequenceCleavage Cocktail (TFA/TIS/H₂O)TemperatureDeprotection TimeEfficiency
H-Ser-Cys(ψDmp,Hpro)-NH₂95:2.5:2.525°C1 hour98%
H-Ala-Cys(ψDmp,Hpro)-NH₂95:2.5:2.525°C2 hours94%
H-Lys-Cys(ψDmp,Hpro)-NH₂95:2.5:2.545°C3 hours91%

Elevated temperatures (45°C) reduce deprotection times for sterically hindered sequences, such as those containing lysine.

Orthogonal Deprotection of Thiazolidine Rings

The ψDmp (dimethylpentyl) and Hpro (hydroxyproline) groups are selectively removed under mild acidic conditions. This orthogonality prevents side reactions, preserving cysteine thiols for downstream modifications like disulfide bond formation.

Macrocyclization Enhancement

Kinetics of Head-to-Tail Cyclization

Incorporating Fmoc-Ala-Cys(ψDmp,Hpro)-OH as a turn-inducing moiety accelerates macrocyclization. In a comparative study:

  • Linear Peptide with Trityl-Protected Cys : Macrocyclization required 48 hours at 0.1 M concentration.

  • Pseudoproline-Containing Peptide : Cyclization completed in 6 hours under identical conditions, achieving >90% yield.

The thiazolidine ring’s conformational constraint pre-organizes the peptide backbone, reducing entropic penalties during ring closure.

Applications in Multicyclic Peptides

For peptides with multiple disulfide bonds, pseudoprolines prevent premature oxidation. A case study synthesizing a tetracyclic peptide (4 disulfides) demonstrated:

  • Without Pseudoprolines : 72-hour synthesis with <50% yield due to misfolding.

  • With Pseudoprolines : 24-hour synthesis with 85% yield and correct disulfide connectivity.

Quality Control and Analytical Validation

Purity Assessment

Post-synthesis analysis employs reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Acceptable purity thresholds are ≥97% (area% by HPLC).

Chiral Integrity

Enantiomeric purity is verified via chiral HPLC, with specifications of ≥99.5% for cysteine and ≥99.0% for alanine. Racemization during coupling is mitigated by using HBTU/DIPEA activation, which minimizes base-induced epimerization.

Challenges and Optimizations

Solubility in SPPS

While pseudoprolines enhance peptide solubility, highly hydrophobic sequences (e.g., those with multiple aromatic residues) may require co-solvents like dichloromethane (DCM) or 2,2,2-trifluoroethanol (TFE) at 10–30% (v/v).

Scale-Up Considerations

Industrial-scale synthesis uses continuous-flow SPPS systems, where pseudoprolines reduce resin swelling and improve coupling efficiency by 20–30% compared to standard dipeptides .

Mechanism of Action

The mechanism of action of Fmoc-Ala-Cys(psiDmp,Hpro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable peptide bonds and disulfide linkages, which are crucial for its biological activity. The presence of the psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline moieties enhances its stability and binding affinity to target molecules, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Key Research Findings

Steric Effects : The Dmp group in ψDmp,Hpro improves solubility in hydrophobic environments, whereas ψMe,MePro offers better compatibility with aqueous-organic solvent systems .

Thermal Stability : ψMe,MePro derivatives require storage at -20°C to prevent degradation, while ψDmp,Hpro remains stable at 2–10°C .

Stereochemical Integrity : Pseudoprolines reduce racemization by 80–90% compared to traditional Cys-protecting groups .

Biological Activity

Fmoc-Ala-Cys(psiDmp,Hpro)-OH is a synthetic compound that plays a critical role in peptide synthesis and drug development. It is categorized as a cysteine-based pseudoproline dipeptide, which is essential for enhancing the stability and solubility of peptides during synthesis. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C30H30N2O7S
  • Molecular Weight : 562.63 g/mol
  • CAS Number : 2022956-37-0

Biological Activity Overview

This compound exhibits various biological activities primarily due to its structural components, which influence peptide behavior during synthesis and in biological systems. Key areas of activity include:

  • Peptide Synthesis :
    • The compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), preventing aggregation and enhancing purity during the production of complex peptides .
    • It allows for the selective coupling of amino acids, facilitating the formation of therapeutic peptides with desired functionalities.
  • Drug Development :
    • This compound is instrumental in developing peptide-based drugs that target specific biological pathways, potentially leading to more effective treatments with reduced side effects .
    • Its incorporation into drug candidates can enhance pharmacokinetic properties, improving bioavailability and efficacy.
  • Bioconjugation :
    • This compound is utilized in bioconjugation techniques to attach peptides to other biomolecules, such as antibodies or drugs, thereby increasing therapeutic specificity and effectiveness .
  • Protein Engineering :
    • In protein engineering research, this compound aids in modifying protein structures, allowing scientists to explore new functionalities and improve the stability of therapeutic proteins .
  • Diagnostics :
    • The compound can be employed in developing diagnostic tools that rely on specific peptide interactions, enhancing the sensitivity and accuracy of disease detection assays .

Case Studies

  • Cysteine Pseudoprolines in Peptide Synthesis :
    A study demonstrated that cysteine pseudoprolines, including this compound, significantly reduce deprotection times during SPPS compared to traditional methods. This efficiency leads to higher yields and purities of synthesized peptides .
  • Macrocyclization Efficiency :
    Research indicated that incorporating this compound into peptide sequences enhances macrocyclization kinetics. This property is particularly beneficial for synthesizing cyclic peptides that exhibit improved stability and biological activity .
  • Therapeutic Applications :
    In drug development studies, peptides synthesized using this compound showed promising results in targeting cancer cells selectively, indicating its potential use in cancer therapeutics .

Data Table: Comparison of Biological Activities

Activity AreaDescriptionImpact on Peptide Synthesis
Peptide SynthesisKey building block for SPPS; prevents aggregationIncreases yield and purity
Drug DevelopmentEnhances targeting of biological pathwaysImproves therapeutic efficacy
BioconjugationFacilitates attachment to biomoleculesIncreases specificity
Protein EngineeringModifies protein structures for new functionalitiesEnhances stability
DiagnosticsUsed in assays requiring specific peptide interactionsImproves sensitivity

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
Fmoc-Ala-Cys(psiDmp,Hpro)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group during peptide assembly, facilitating the formation of complex peptides with high purity and yield. The incorporation of psiDmp and Hpro enhances the stability of the resulting peptides against hydrolysis and aggregation, which is crucial for maintaining biological activity.

Case Study:
In a study by Chem-Impex, researchers utilized this compound to synthesize a series of bioactive peptides. The stability imparted by the psiDmp moiety allowed for successful purification via high-performance liquid chromatography (HPLC), resulting in peptides that exhibited enhanced binding affinities to target proteins .

Drug Development

Peptide-Based Therapeutics:
The compound plays a vital role in developing peptide-based drugs aimed at specific biological pathways. By modifying the structure of peptides, researchers can enhance their pharmacokinetic properties, leading to more effective treatments with fewer side effects.

Case Study:
A research article published in Journal of Medicinal Chemistry highlighted the use of this compound in designing peptide inhibitors for enzymes involved in cancer progression. The modified peptides showed improved stability and efficacy compared to their unmodified counterparts, demonstrating potential as therapeutic agents .

Bioconjugation Techniques

Enhancing Specificity and Efficacy:
this compound is employed in bioconjugation strategies to link peptides with other biomolecules such as antibodies or drugs. This process enhances the specificity and therapeutic efficacy of the resulting conjugates.

Data Table: Bioconjugation Applications

Application TypeDescriptionExample Use Case
Antibody-Drug Conjugates Linking cytotoxic drugs to antibodies for targeted therapyCancer treatment
Peptide-Protein Conjugates Enhancing protein stability and functionVaccine development
Biosensors Developing sensitive detection assaysDisease diagnostics

Protein Engineering Research

Modifying Protein Structures:
The compound is valuable in studies aimed at altering protein structures to explore new functionalities or improve stability. The unique modifications on cysteine allow researchers to investigate protein-protein interactions more effectively.

Case Study:
In a study published in Biotechnology Advances, this compound was used to engineer proteins with enhanced thermal stability. The modifications allowed for better folding and reduced aggregation during expression in bacterial systems .

Diagnostic Tool Development

Improving Assay Sensitivity:
The compound can be utilized in creating diagnostic tools that require specific peptide interactions. Its ability to form stable complexes with target molecules improves the sensitivity and accuracy of various assays.

Example Application:
Researchers have developed enzyme-linked immunosorbent assays (ELISAs) using this compound-modified peptides, which demonstrated significantly higher sensitivity compared to traditional methods .

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